![molecular formula C7H10Cl2N2O B1395327 (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride CAS No. 50709-34-7](/img/structure/B1395327.png)
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride
Overview
Description
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, or CMH for short, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 131°C and a boiling point of 287°C. CMH is an important reagent in organic synthesis and has been used in a variety of fields such as medicine, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
CMH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, dyes, and other organic compounds, and as a precursor for the synthesis of other compounds. In addition, CMH is used in the synthesis of polymers, as a reagent in the preparation of polysaccharides, and as a reagent in the synthesis of polypeptides. Furthermore, CMH has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, steroids, and peptides.
Mechanism of Action
The mechanism of action of CMH is not well understood. It is believed to be an electrophilic reagent, meaning that it reacts with electron-rich sites on other molecules. This reaction is believed to be responsible for the formation of new chemical bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH are not well understood. It has been reported to have antioxidant activity and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CMH has been reported to inhibit the growth of certain types of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
CMH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a stable compound and does not degrade easily. Furthermore, CMH is a versatile reagent, as it can be used in a variety of synthetic reactions.
However, there are some limitations to using CMH in laboratory experiments. It is a relatively toxic compound and can be irritating to the skin and eyes. In addition, it is flammable and should be handled with care.
Future Directions
There are several potential future directions for research involving CMH. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore its potential applications in the synthesis of polymers and other organic compounds. Finally, further research could be done to explore the potential for CMH to be used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
properties
IUPAC Name |
(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJVZBFXSVGMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride | |
CAS RN |
50709-34-7 | |
Record name | (2-chloro-5-methoxyphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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